![molecular formula C15H12Cl3NO2 B14163374 N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 24727-37-5](/img/structure/B14163374.png)
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide is a chemical compound with the molecular formula C14H10Cl3NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chlorinated phenyl and phenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or phenoxy derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell proliferation pathways, resulting in antiproliferative effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but different substitution pattern.
N-(4-bromophenyl)-2-chloroacetamide: Contains a bromine atom instead of chlorine.
N-(4-chlorophenyl)acetamide: Lacks the phenoxy group.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorinated phenyl and phenoxy groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
24727-37-5 |
|---|---|
Molecular Formula |
C15H12Cl3NO2 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c16-11-3-1-10(2-4-11)8-19-15(20)9-21-14-6-5-12(17)7-13(14)18/h1-7H,8-9H2,(H,19,20) |
InChI Key |
QXRRRUJESCBHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


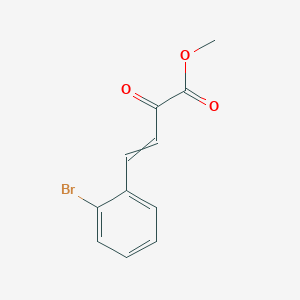
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)
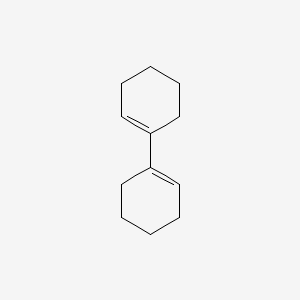
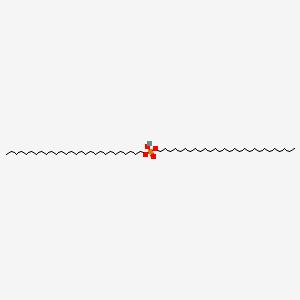
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
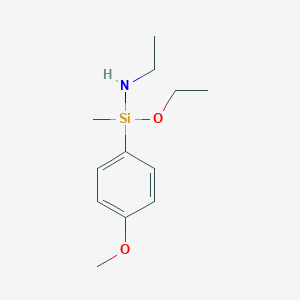
![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)

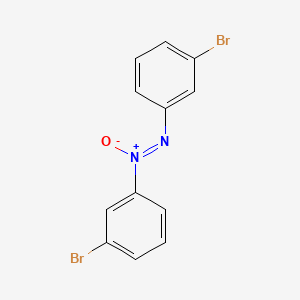

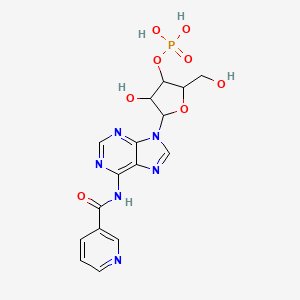
![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
